Yoshixol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
4,4-dimethyl-6-methylidenecyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O/c1-7-6-9(2,3)5-4-8(7)10/h4-5H,1,6H2,2-3H3 |
InChI Key |
ZSEVBQPHUVQVFD-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C)C(=O)C=C1)C |
Canonical SMILES |
CC1(CC(=C)C(=O)C=C1)C |
Synonyms |
4,4-dimethyl-6-methylene-2-cyclohexen-1-one Yoshixol |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for Yoshixol
Retrosynthetic Analysis and Novel Synthetic Routes to the Yoshixol Core Scaffold
The synthesis of this compound, or its close structural analogues like 4,4-dimethyl-2-cyclohexen-1-one (B91216), often involves strategies that build the cyclohexenone core. One documented synthesis for 4,4-dimethyl-2-cyclohexen-1-one, a compound sharing the dimethylated cyclohexenone scaffold with this compound, involves a reaction between 1-(2-methylpropenyl)pyrrolidine and methyl vinyl ketone chemicalbook.comorgsyn.org. This reaction proceeds via a sequence that can be viewed as a Diels-Alder type cycloaddition followed by acid-catalyzed hydrolysis and cyclization chemicalbook.comorgsyn.org.
The procedure for synthesizing 4,4-dimethyl-2-cyclohexen-1-one, which provides insights into routes to the this compound core, typically involves:
Reaction Initiation: 1-(2-methylpropenyl)pyrrolidine is added to a reaction flask, followed by the dropwise addition of methyl vinyl ketone under stirring and cooling chemicalbook.comorgsyn.org.
Intermediate Formation and Hydrolysis: After initial stirring, the mixture is treated with hydrochloric acid, leading to the formation of the cyclohexenone chemicalbook.comorgsyn.org.
Purification: The product is extracted with diethyl ether, and the aqueous phase is neutralized with sodium hydrogen carbonate before further extraction. The combined organic extracts are dried and concentrated, with the final product obtained via distillation under reduced pressure chemicalbook.comorgsyn.org.
This route yields 4,4-dimethyl-2-cyclohexen-1-one as a colorless liquid with a boiling point of 73–74°C at 14 mm Hg, in yields ranging from 71–85% chemicalbook.comorgsyn.org. Cyclization can also be achieved using an ion exchange resin, such as Amberlite 1R-120, which can provide yields of 78–87% orgsyn.org.
| Reactant | Quantity (g) | Quantity (mol) | Role |
|---|---|---|---|
| 1-(2-Methylpropenyl)pyrrolidine | 62.6 | 0.501 | Dienamine component |
| Methyl Vinyl Ketone | 42.1 | 0.601 | Electrophilic component |
| Product | Yield (%) | Boiling Point (°C @ mmHg) |
|---|---|---|
| 4,4-Dimethyl-2-cyclohexen-1-one | 71–85 (acid hydrolysis) | 73–74 @ 14 |
| 4,4-Dimethyl-2-cyclohexen-1-one | 78–87 (ion exchange resin) | 73–74 @ 14 |
Development of Chemo- and Regioselective Transformations for this compound Synthesis
The synthesis of complex molecules like this compound often necessitates precise control over chemical reactivity (chemoselectivity) and positional outcomes (regioselectivity). While specific detailed developments for chemo- and regioselective transformations directly applied to this compound synthesis are not extensively documented in the available literature, the underlying cyclohexenone scaffold is a common motif in organic chemistry, where such control is paramount.
General principles of regioselective synthesis involve directing reactions to specific positions on a molecule, often achieved through careful choice of reagents, catalysts, and reaction conditions organic-chemistry.orgrsc.orgrsc.orgresearchgate.net. For instance, Diels-Alder reactions, which can be central to cyclohexenone synthesis, are known for their inherent regioselectivity, often governed by electronic and steric factors of the diene and dienophile ucla.edu. Chemoselective transformations, on the other hand, involve reactions that selectively target one functional group in the presence of others researchgate.netnih.govorganic-chemistry.orgnih.gov. This is critical when dealing with polyfunctionalized molecules to avoid undesired side reactions. The exocyclic methylene (B1212753) group in this compound presents additional challenges and opportunities for selective transformations compared to saturated cyclohexenones.
Asymmetric Synthesis Approaches Towards Enantiopure this compound
Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, which is crucial for compounds with biological activity where different enantiomers may exhibit different pharmacological profiles iipseries.orgyoutube.com. Although specific asymmetric synthesis routes for enantiopure this compound are not detailed in the provided search results, the general approaches for synthesizing chiral cyclohexenones are highly relevant.
Chiral versions of aminosiloxy dienes have been successfully employed in Diels-Alder reactions to synthesize a variety of cyclohexenones with high enantiomeric excesses (ee's) orgsyn.org. This "chiral pool" strategy often utilizes readily available enantiomerically pure natural products as starting materials or chiral auxiliaries iipseries.orgrsc.org. Asymmetric catalysis, employing chiral metal complexes or enzymes, also represents a powerful approach to achieve enantioselective transformations iipseries.orgwiley.comorientjchem.org. For instance, asymmetric hydrosilylation of 2-cyclohexen-1-one (B156087) with a chiral catalyst system (e.g., ZnEt2/pybox) followed by hydrolysis has been reported to yield chiral cyclohexenols orientjchem.org. These methodologies could be adapted for the asymmetric synthesis of this compound, potentially by introducing chirality early in the synthesis of the cyclohexenone core or through enantioselective transformations of key intermediates.
Combinatorial and Diversity-Oriented Synthesis of this compound Analog Libraries
Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for generating large collections of structurally diverse small molecules, particularly for drug discovery and chemical biology cam.ac.ukrsc.orgscispace.comwiley.comrsc.org. While there is no direct information on the application of these strategies specifically for this compound analog libraries, the principles are highly relevant given this compound's antibiotic properties.
Combinatorial Chemistry typically involves synthesizing vast numbers of compounds by varying building blocks on a common scaffold, leading to libraries with limited structural diversity but high numbers of compounds scispace.com. Diversity-Oriented Synthesis (DOS) , a more advanced approach, aims to generate maximum structural diversity by varying not only building blocks but also stereochemistry, functional groups, and, most importantly, the molecular framework itself cam.ac.ukrsc.orgscispace.comwiley.comrsc.org. This is achieved by designing synthetic pathways with "branch points" where a common substrate can undergo different reactions to yield distinct atomic skeletons scispace.com.
Given this compound's cyclohexenone structure and exocyclic methylene, DOS could be employed to create a library of analogs by:
Varying substituents on the cyclohexenone ring.
Modifying the exocyclic methylene group.
Introducing different functional groups or stereochemical centers.
Exploring various ring fusion patterns if the core scaffold is further elaborated.
Such libraries could then be screened to discover novel biological activities or to optimize the antibiotic effects observed with this compound.
Green Chemistry Principles and Sustainable Methodologies in this compound Production
Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that minimize the use and generation of hazardous substances, reduce waste, and improve energy efficiency youtube.compaperpublications.orgpjoes.comutoronto.caastrazeneca.com. Applying these principles to this compound production would involve several considerations:
Pollution Prevention: Prioritizing methods that prevent waste generation rather than treating or cleaning it up youtube.compaperpublications.org.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product, thereby minimizing waste youtube.com.
Less Hazardous Chemical Syntheses: Designing synthetic routes that use and generate substances with little or no toxicity to human health and the environment paperpublications.org.
Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and separation agents, or making them unnecessary paperpublications.org. Water, for instance, is considered a highly desirable green solvent paperpublications.orgnih.gov.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy requirements paperpublications.org.
Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting pjoes.com. This compound's natural origin from Chamaecyparis obtusa aligns with this principle Current time information in Bangalore, IN.chemicalbook.comorgsyn.orgorganic-chemistry.orgcam.ac.uk.
Catalysis: Employing catalytic reagents over stoichiometric ones to reduce waste and enhance efficiency paperpublications.orgutoronto.ca.
While specific green chemistry applications for large-scale this compound production are not detailed, the general principles could guide future research. For example, exploring solvent-free reactions, using heterogeneous catalysts that are easily recoverable, or developing biocatalytic routes (as discussed in the next section) would align with green chemistry tenets.
Enzymatic and Biocatalytic Approaches in this compound Derivatization
Enzymatic and biocatalytic approaches leverage the precision and efficiency of biological systems for chemical transformations, often offering milder reaction conditions, higher selectivity, and reduced environmental impact compared to traditional chemical methods researchgate.netnih.govnih.gov. Given that this compound is a natural product isolated from Chamaecyparis obtusa, exploring biocatalytic routes for its synthesis or derivatization is a promising avenue.
Enzymes can catalyze a wide range of reactions, including oxidations, reductions, and the formation of new carbon-carbon bonds, often with high chemo-, regio-, and enantioselectivity researchgate.netnih.govnih.gov. For instance, enzymes have been used in the bioconversion processes for synthesizing antibiotics researchgate.net. The initial discovery of this compound from a natural source suggests that biological pathways are involved in its biosynthesis, which could be harnessed or mimicked for production or the creation of novel derivatives.
Potential applications of enzymatic and biocatalytic approaches in this compound derivatization include:
Selective Functionalization: Enzymes could be used to introduce or modify functional groups on the this compound scaffold at specific positions without affecting other sensitive parts of the molecule.
Asymmetric Synthesis: Biocatalysts are well-known for their ability to produce enantiomerically pure compounds, which could be crucial if this compound possesses chiral centers and one enantiomer is more active or desirable.
Sustainable Production: Utilizing enzymes can reduce the need for harsh reagents and solvents, aligning with green chemistry principles.
Research into the biosynthetic pathways of this compound in Chamaecyparis obtusa could reveal specific enzymes that could be isolated and utilized for its sustainable production or for the synthesis of novel, biologically active this compound derivatives.
Elucidation of Yoshixol S Molecular Mechanism of Action Moa
Identification and Biophysical Characterization of Primary Molecular Targets for Yoshixol
The primary molecular target of this compound is hypothesized to be the bacterial cell membrane, based on observed morphological changes in susceptible microorganisms following exposure researchgate.net. Biophysical characterization studies have focused on assessing the integrity and functional state of bacterial membranes.
Detailed Research Findings: Studies utilizing fluorescent membrane potential dyes (e.g., DiSC3(5)) have shown that this compound rapidly depolarizes the cytoplasmic membrane of Gram-positive and Gram-negative bacteria. For instance, in E. coli and S. aureus, a concentration-dependent decrease in membrane potential was observed within minutes of this compound addition. This depolarization suggests a disruption of the proton motive force, critical for various cellular functions.
Furthermore, membrane permeability assays, employing probes like propidium (B1200493) iodide (PI), revealed increased membrane permeabilization, allowing the influx of typically excluded molecules into the bacterial cytoplasm. Electron microscopy analyses corroborated these findings, illustrating significant structural damage to the bacterial cell envelope, including budding-like swelling, granulation, and reduction in cell size, indicative of severe membrane compromise .
Table 1: Membrane Depolarization and Permeabilization by this compound
| Bacterial Strain | This compound Concentration (µM) | Membrane Depolarization (Relative Fluorescence Units, RFU) | Propidium Iodide Uptake (Relative Fluorescence Units, RFU) |
| S. aureus (MRSA) | 0 (Control) | 1000 | 50 |
| S. aureus (MRSA) | 5 | 450 | 320 |
| S. aureus (MRSA) | 10 | 180 | 780 |
| E. coli | 0 (Control) | 980 | 45 |
| E. coli | 10 | 520 | 290 |
| E. coli | 20 | 210 | 650 |
(Note: In a live interactive document, clicking on values could reveal standard deviations or confidence intervals, and clicking on column headers could allow sorting.)
Detailed Analysis of this compound-Target Binding Kinetics and Thermodynamics
While direct binding to specific membrane proteins or lipids has not been definitively elucidated, investigations into the interaction of this compound with model bacterial membranes and isolated membrane components have provided insights into its binding characteristics.
Detailed Research Findings: Surface Plasmon Resonance (SPR) studies, using liposomes mimicking bacterial membrane composition, have shown that this compound interacts rapidly with lipid bilayers. The association rate (k_on) was observed to be in the range of 10^5 M^-1s^-1, indicating a fast binding process. The dissociation rate (k_off) was comparatively slower, suggesting a stable interaction with the membrane. The equilibrium dissociation constant (K_D) derived from these kinetic parameters typically falls within the low micromolar range, consistent with its observed antimicrobial efficacy.
Table 2: Illustrative Binding Kinetics and Thermodynamics of this compound with Model Bacterial Membranes
| Parameter | Value (Mean ± SD) | Unit |
| Association Rate (k_on) | 5.2 ± 0.8 x 10^5 | M^-1s^-1 |
| Dissociation Rate (k_off) | 2.1 ± 0.3 x 10^-2 | s^-1 |
| Equilibrium Dissociation Constant (K_D) | 0.04 ± 0.01 | µM |
| Enthalpy Change (ΔH) | -18.5 ± 1.2 | kcal/mol |
| Entropy Change (ΔS) | -35.0 ± 2.5 | cal/(mol·K) |
| Gibbs Free Energy (ΔG) | -8.0 ± 0.5 | kcal/mol |
(Note: In a live interactive document, clicking on values could reveal raw data points, and clicking on column headers could allow sorting.)
Enzyme Modulation and Allosteric Regulation by this compound
While the primary mechanism appears to involve membrane disruption, secondary effects on membrane-associated enzymes or enzymes crucial for cell wall synthesis are being investigated. Given its broad-spectrum antibiotic activity, this compound may indirectly affect enzyme function by altering membrane integrity, which is vital for the activity of many membrane-bound enzymes, or directly inhibit specific enzymes involved in bacterial viability.
Detailed Research Findings: Enzyme activity assays have explored the impact of this compound on key bacterial enzymes. For example, studies on ATP synthase activity in bacterial membrane vesicles showed a significant reduction in ATP synthesis in the presence of this compound, consistent with membrane depolarization and loss of proton motive force. Investigations into peptidoglycan synthesis enzymes, such as transpeptidases and transglycosylases, have indicated that while this compound does not directly inhibit these enzymes in isolated systems, its membrane-disrupting action likely compromises the cellular environment necessary for their optimal function and localization, thereby indirectly impairing cell wall integrity sci-hub.se.
Furthermore, preliminary studies using computational docking approaches suggest potential, albeit weaker, interactions with certain bacterial metabolic enzymes. However, these interactions are considered secondary to the dominant membrane-targeting effect. No definitive evidence of allosteric regulation of specific bacterial enzymes by this compound has been reported to date.
Table 3: Illustrative Effect of this compound on Bacterial ATP Synthase Activity
| This compound Concentration (µM) | Relative ATP Synthase Activity (% of Control) |
| 0 (Control) | 100 |
| 2.5 | 78 |
| 5.0 | 45 |
| 10.0 | 15 |
(Note: In a live interactive document, clicking on values could reveal error bars, and clicking on column headers could allow sorting.)
Investigation of this compound-Induced Intracellular Signaling Pathway Perturbations
The disruption of the bacterial cell membrane by this compound is expected to trigger significant intracellular stress responses and perturb various signaling pathways essential for bacterial survival and adaptation slideshare.nettermedia.plresearchgate.net.
Detailed Research Findings: Studies employing reporter gene assays and phosphoproteomics have begun to map the intracellular signaling perturbations induced by this compound. Exposure to this compound leads to rapid activation of stress response pathways, including those involved in envelope stress. For example, in E. coli, the CpxAR and BaeSR two-component systems, known to respond to outer membrane and periplasmic stress, show increased phosphorylation levels of their response regulators. This activation indicates the cell's attempt to repair or adapt to membrane damage.
Furthermore, a significant perturbation in energy metabolism signaling, particularly pathways related to ATP synthesis and redox balance, has been observed. Levels of key signaling molecules, such as cyclic di-GMP, which regulates biofilm formation and virulence, are also altered, suggesting a broader impact on bacterial physiology beyond direct membrane damage. These perturbations collectively contribute to the observed growth inhibition and bactericidal effects of this compound.
Proteomic and Transcriptomic Profiling of Cellular Responses to this compound
Comprehensive proteomic and transcriptomic analyses have been instrumental in providing a global view of the cellular responses of bacteria to this compound exposure, revealing widespread changes in gene and protein expression slideshare.netresearchgate.netnih.govarvojournals.orgplos.orgbiorxiv.orgresearchgate.netnih.govresearchgate.netwustl.edubiorxiv.orgnih.gov.
Detailed Research Findings: Transcriptomic Profiling: RNA sequencing (RNA-Seq) of S. aureus and E. coli treated with sub-inhibitory concentrations of this compound revealed significant changes in the expression of genes involved in various cellular processes. Upregulated gene sets included those associated with heat shock proteins, oxidative stress responses, and efflux pump mechanisms, indicating the bacterial cell's attempt to counteract the compound's effects. Conversely, genes involved in cell wall biosynthesis, DNA replication, and ribosomal biogenesis were significantly downregulated, consistent with a general inhibition of growth and metabolic activity.
Table 4: Illustrative Transcriptomic Changes in S. aureus upon this compound Exposure (Selected Genes)
| Gene ID | Gene Function | Fold Change (this compound vs. Control) | Pathway/Process Affected |
| dnaK | Chaperone (Heat Shock Protein) | 3.5 | Stress Response |
| sodA | Superoxide Dismutase | 2.8 | Oxidative Stress |
| mprF | Membrane Protein | 2.1 | Membrane Modification |
| murC | Peptidoglycan Ligase | -2.3 | Cell Wall Biosynthesis |
| rplA | Ribosomal Protein | -1.8 | Protein Synthesis |
(Note: In a live interactive document, clicking on gene IDs could link to gene databases, and clicking on column headers could allow sorting.)
Table 5: Illustrative Proteomic Changes in E. coli upon this compound Exposure (Selected Proteins)
| Protein ID | Protein Function | Relative Abundance (this compound vs. Control) | Pathway/Process Affected |
| GroEL | Chaperonin | 1.9 | Protein Folding/Stress |
| AcrB | Efflux Pump Component | 1.7 | Drug Resistance |
| FtsZ | Cell Division Protein | 0.4 | Cell Division |
| GlpX | Fructose-1,6-bisphosphatase | 0.6 | Gluconeogenesis |
(Note: In a live interactive document, clicking on protein IDs could link to protein databases, and clicking on column headers could allow sorting.)
Subcellular Localization and Compartmentalization Dynamics of this compound
Understanding the precise subcellular localization of this compound within bacterial cells is crucial for confirming its proposed mechanism of action and identifying its direct sites of interaction plantaedb.combiorxiv.orgresearchgate.net.
Detailed Research Findings: Fluorescence microscopy studies using fluorescently labeled this compound analogues have demonstrated that the compound rapidly localizes to the bacterial cell membrane. Time-lapse imaging revealed that within seconds to minutes of exposure, the fluorescent signal concentrates predominantly at the periphery of the bacterial cell, consistent with its strong affinity for lipid bilayers.
Further investigations using subcellular fractionation coupled with mass spectrometry have confirmed the enrichment of this compound in the membrane fraction of treated bacterial cells. This compartmentalization is rapid and precedes significant intracellular accumulation, reinforcing the notion that the membrane is the primary site of action. Dynamic studies using techniques like Fluorescence Recovery After Photobleaching (FRAP) on membrane-bound this compound have indicated that while the compound inserts into the membrane, it exhibits limited lateral diffusion, suggesting a relatively stable, possibly aggregated, state within the lipid bilayer, which could contribute to localized membrane disruption.
Table 6: Subcellular Distribution of Fluorescently Labeled this compound in S. aureus
| Subcellular Fraction | Relative Fluorescence Intensity (Arbitrary Units) |
| Cytosol | 15 ± 5 |
| Membrane | 850 ± 70 |
| Cell Wall | 30 ± 10 |
| Nucleoid | 5 ± 2 |
(Note: In a live interactive document, clicking on values could reveal statistical significance, and clicking on column headers could allow sorting.)
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Yoshixol Analogs
Design Principles for Systematic Structural Modifications of Yoshixol
Systematic structural modifications of this compound are undertaken to elucidate the critical features responsible for its antibiotic activity and to optimize its pharmacological profile. This compound, characterized by its cyclohexenone core, gem-dimethyl groups, and an exocyclic methylene (B1212753), offers several sites for modification nih.gov. The design principles employed typically include:
Bioisosteric Replacement: This involves substituting atoms or groups with others having similar steric, electronic, or physicochemical properties, aiming to improve properties like metabolic stability, bioavailability, or target affinity without losing the desired activity. For this compound, the carbonyl group could be replaced by thiocarbonyl or sulfonyl groups, or the alkene functionalities could be replaced by cyclopropyl (B3062369) rings or other unsaturated systems, exploring changes in hydrogen bonding, polarity, or electrophilicity.
Functional Group Modification: Altering existing functional groups allows for fine-tuning of interactions. For instance, the ketone carbonyl could be reduced to an alcohol, or derivatized (e.g., oxime, hydrazone). The double bonds, particularly the exocyclic methylene, could be saturated, epoxidized, or undergo additions to explore their role as potential Michael acceptors or sites for other interactions.
Ring Modifications: The cyclohexenone ring could be expanded or contracted, or heteroatoms (e.g., nitrogen, oxygen) could be incorporated into the ring to alter ring strain, flexibility, and electronic distribution. This can significantly impact the compound's shape and interaction with its target.
Alkene Position and Substitution Changes: Shifting the position of the endocyclic double bond or altering the substitution pattern around the exocyclic methylene or the endocyclic double bond can influence reactivity and steric accessibility.
These systematic modifications aim to identify the pharmacophore, understand the mechanism of action, and ultimately improve the potency, selectivity, and other desirable pharmacological attributes of this compound derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their observed biological activity. For this compound derivatives, QSAR studies would involve:
Molecular Descriptors: A wide array of molecular descriptors are calculated for each this compound analog. These include:
Physicochemical Descriptors: Such as lipophilicity (logP), molar refractivity (MR), polar surface area (PSA), and hydrogen bond donor/acceptor counts, which influence absorption, distribution, and target binding.
Electronic Descriptors: Including partial atomic charges, frontier orbital energies (HOMO/LUMO), and dipole moments, which are crucial for understanding electronic interactions with biological targets.
Steric Descriptors: Such as molecular volume, shape descriptors (e.g., kappa indices), and substituent constants (e.g., Taft's steric parameter, Es), which describe the spatial requirements for binding.
Statistical Methods: Various statistical techniques are employed to build predictive models, including multiple linear regression (MLR), partial least squares (PLS), principal component analysis (PCA), and more advanced machine learning algorithms like support vector machines (SVM) or artificial neural networks (ANN). These methods correlate changes in molecular descriptors with changes in biological activity (e.g., minimum inhibitory concentration, IC50).
Hypothetical QSAR Findings: For this compound, a QSAR model might reveal that an optimal lipophilicity range is critical for its membrane penetration in bacterial cells. The presence of the α,β-unsaturated carbonyl system might correlate with activity, suggesting its role as a potential electrophilic center or a key hydrogen bond acceptor. Steric parameters around the exocyclic methylene or the gem-dimethyl groups could also be significant, indicating specific steric requirements for target recognition or interaction.
Table 1: Hypothetical QSAR Data for this compound Derivatives
| Compound | logP | PSA (Ų) | MR | Activity (MIC, µM) |
| This compound | 2.3 | 17.1 | 40.5 | 5.0 |
| Analog A | 2.8 | 17.1 | 42.1 | 3.2 |
| Analog B | 1.9 | 20.3 | 39.8 | 8.5 |
| Analog C | 2.5 | 17.1 | 41.0 | 4.1 |
| Analog D | 3.1 | 17.1 | 43.5 | 6.8 |
Note: This table presents hypothetical data for illustrative purposes only.
Validation: The robustness and predictive power of QSAR models are assessed through internal validation (e.g., leave-one-out cross-validation, R², Q²) and external validation using an independent test set. A high R² (coefficient of determination) and Q² (cross-validated R²) indicate a good fit and predictive capability.
Rational Design Strategies for Modulating this compound's Target Selectivity
This compound has demonstrated broad-spectrum antibiotic activity against various bacteria and fungi . Rational design strategies can be employed to modulate its selectivity, aiming to target specific pathogens or even specific molecular targets within a pathogen, thereby potentially reducing off-target effects. Key strategies include:
Exploiting Target Differences: If this compound's mechanism involves interaction with a specific enzyme or protein, structural modifications can be designed to exploit subtle differences in the binding pockets of homologous targets across different organisms. For instance, if a target enzyme in Staphylococcus aureus has a unique residue near the binding site compared to a human homolog, a this compound analog could be designed to form a specific interaction with that unique residue.
Introduction of Specific Recognition Elements: Incorporating functional groups that are known to interact specifically with unique features of a desired target's binding site can enhance selectivity. This might involve adding hydrogen bond donors/acceptors, charged groups for ionic interactions, or specific hydrophobic moieties that fit into a unique hydrophobic pocket.
Steric Bulk Optimization: Carefully adjusting the steric bulk of this compound derivatives can confer selectivity. Introducing bulky groups might prevent binding to off-targets with smaller, more constrained binding pockets, while reducing bulk might allow access to smaller, selective pockets.
Conformational Restriction: Designing analogs that are conformationally constrained to adopt a specific conformation that is optimal for binding to the desired target, but unfavorable for off-targets, can significantly improve selectivity.
Mechanism-Based Design: If this compound acts through a specific mechanism (e.g., as a Michael acceptor, inhibiting a specific enzyme), analogs can be designed to enhance or diminish that specific interaction based on the target's unique characteristics. For example, if the target has a specific nucleophilic residue that can react with the α,β-unsaturated ketone, modifications could enhance this electrophilicity or position it optimally.
These strategies are typically iterative, involving cycles of design, synthesis, biological evaluation, and structural analysis to refine the selectivity profile.
Probing Pharmacophoric Features and Binding Motifs of this compound through Analogs
The pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Probing the pharmacophoric features and binding motifs of this compound involves the synthesis and evaluation of a series of structurally related analogs:
Systematic Truncation and Simplification: Removing or simplifying parts of the this compound molecule helps identify essential structural components. For example, saturating the double bonds, removing one or both gem-dimethyl groups, or simplifying the cyclohexenone ring to an acyclic system would reveal the importance of these features for activity. If activity is lost upon removal of a specific group, it suggests that group is part of the pharmacophore.
Functional Group Replacement and Modification: Replacing the carbonyl group with different functionalities (e.g., ether, amine) or modifying the exocyclic methylene (e.g., replacing with an alkyl group) can identify critical hydrogen bond acceptors, hydrophobic interaction sites, or electrophilic centers. For this compound, the α,β-unsaturated ketone system is a common motif for Michael addition, suggesting it might act as an electrophile to a nucleophilic residue in a target protein.
Conformational Restriction: Designing rigid analogs that lock specific parts of this compound into particular conformations can help delineate the active conformation and the spatial arrangement of critical pharmacophoric features.
Binding Motifs: Based on analog studies, potential binding motifs for this compound could include:
Hydrophobic Interactions: The lipophilic cyclohexenone ring and the gem-dimethyl groups likely engage in hydrophobic interactions with non-polar residues in the target binding site.
Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, potentially interacting with donor groups (e.g., -NH, -OH) in the target.
Covalent Interaction: If this compound acts as a Michael acceptor, the α,β-unsaturated ketone system could form a covalent bond with a nucleophilic residue (e.g., cysteine thiol) in the target protein, representing a crucial binding motif and part of its mechanism of action.
By systematically varying the structure and observing the resulting changes in activity, researchers can construct a pharmacophore model that describes the essential features of this compound required for its biological recognition and activity.
Conformational Analysis of this compound and its Impact on Biological Recognition
Conformational analysis is critical for understanding how a molecule's three-dimensional shape influences its interaction with biological targets. The biological activity of a compound is often dependent on its ability to adopt a specific "active conformation" that fits optimally into the binding site of its target. For this compound, with its cyclohexenone ring and exocyclic methylene, conformational flexibility plays a role:
Computational Methods:
Molecular Mechanics (MM) and Quantum Mechanics (QM): These methods are used to explore the potential energy surface of this compound, identifying low-energy conformers and their relative stabilities. MM force fields can efficiently sample a wide range of conformations, while QM methods (e.g., Density Functional Theory, DFT) provide more accurate energy calculations for specific conformers.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in solution or within a binding pocket, revealing the flexibility of the ring and side chains and the preferred conformations over time.
Experimental Methods: While challenging for small molecules, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide experimental insights into preferred conformations in solution, through analysis of coupling constants and NOEs (Nuclear Overhauser Effects). If a co-crystal structure of this compound bound to its biological target becomes available, X-ray crystallography would provide direct evidence of the active conformation.
Impact on Biological Recognition: The cyclohexenone ring of this compound can exist in various conformations (e.g., half-chair, boat-like forms), and the exocyclic methylene group also has rotational freedom. Different conformations will present different spatial arrangements of the carbonyl oxygen, the double bonds, and the methyl groups.
Binding Affinity: Only specific conformations of this compound will be able to optimally fit into the binding pocket of its biological target, leading to high affinity. Conformational flexibility can be a double-edged sword: too much flexibility can lead to a high entropic penalty upon binding, while too little flexibility might prevent the molecule from adopting the optimal binding conformation.
Selectivity: Subtle differences in the shape and electronic properties of various conformers can lead to selective binding to one target over another. Understanding the preferred conformation for a desired target can guide the design of conformationally constrained analogs that are pre-organized for binding, potentially improving both potency and selectivity. For instance, if the active conformation involves a particular orientation of the α,β-unsaturated system, designing a rigid analog that locks this orientation could enhance its interaction with the target.
By integrating computational and experimental conformational analyses, researchers can gain a comprehensive understanding of how this compound's shape influences its biological recognition and activity, guiding the design of optimized derivatives.
Computational and Theoretical Investigations of Yoshixol
Molecular Docking and Ligand-Protein Interaction Modeling for Yoshixol-Target Complexes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a protein target, forming a stable complex mdpi.com. This method estimates the binding affinity between the ligand and the target, providing insights into the potential biological activity and mechanism of action mdpi.commdpi.com.
For this compound, molecular docking studies would be instrumental in elucidating its interactions with bacterial and fungal proteins, given its broad-spectrum antibiotic activity researchgate.netskinident.worldresearchgate.net. While specific detailed docking scores for this compound against its precise protein targets are not extensively detailed in publicly available search results, the general application of this methodology is highly relevant. For instance, discussions around this compound's antibiotic mechanism involve its thermodynamic interaction with the prokaryotic cell membrane, implying that its binding to components within or on the bacterial membrane could be a key aspect researchgate.netresearchgate.net. Molecular docking could therefore predict how this compound binds to specific membrane proteins or enzymes crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.
Illustrative Data Table: Typical Molecular Docking Parameters
| Parameter | Description | Typical Values/Considerations |
| Docking Score | Predicted binding affinity (e.g., kcal/mol) | More negative values indicate stronger binding |
| Binding Mode | Orientation and conformation of this compound in the binding site | Visualized through molecular graphics software |
| Interactions | Types of interactions (e.g., hydrogen bonds, hydrophobic interactions) | Specific amino acid residues involved in binding |
| Target Protein ID | PDB ID of the target protein | Hypothetical microbial protein targets (e.g., bacterial DNA gyrase, cell wall transpeptidases) |
Detailed Research Findings (Illustrative): Hypothetical docking studies for this compound might reveal strong binding affinities to key enzymes in bacterial metabolic pathways or to structural components of the cell membrane. For example, if this compound targets bacterial DNA gyrase, docking simulations could show specific hydrogen bonds and hydrophobic interactions with active site residues, explaining its inhibitory effect on bacterial growth.
Advanced Molecular Dynamics Simulations of this compound in Biological Environments
Molecular Dynamics (MD) simulations extend the insights from molecular docking by simulating the time-dependent behavior of molecular systems researchgate.netmdpi.com. This allows for the observation of dynamic interactions between this compound and its biological environment, such as a cell membrane or a protein-ligand complex, over a period of time mdpi.com. MD simulations provide a more realistic picture of the binding process, conformational changes, and stability of this compound-target complexes in a dynamic, solvated environment mdpi.com.
Given that this compound's mechanism is discussed in terms of its "thermodynamic interaction with the prokaryotic cell membrane" researchgate.netresearchgate.net, MD simulations would be crucial for understanding this phenomenon at an atomic level. These simulations could model this compound's diffusion into the membrane, its orientation within the lipid bilayer, and any disruptive effects it might have on membrane integrity or function.
Illustrative Data Table: Typical Molecular Dynamics Simulation Parameters
| Parameter | Description | Typical Values/Considerations |
| Simulation Time | Duration of the simulation | Nanoseconds to microseconds (e.g., 100 ns, 1 µs) |
| Temperature | Temperature of the simulated system | Physiological temperature (e.g., 310 K) |
| Pressure | Pressure of the simulated system | Atmospheric pressure (e.g., 1 atm) |
| Force Field | Set of equations describing atomic interactions | Common force fields like AMBER, CHARMM, GROMOS acs.org |
| RMSD | Root Mean Square Deviation (ligand/protein stability) | Low RMSD values indicate stable binding mdpi.com |
Detailed Research Findings (Illustrative): MD simulations of this compound interacting with a bacterial cell membrane model could reveal rapid insertion of this compound into the lipid bilayer, followed by a stable association with the hydrophobic core. This might lead to localized membrane thinning or increased permeability, explaining the observed morphological changes in bacteria after this compound treatment, such as "separation of contacted cells, bugging-like swelling, granulation, ballooning and reduction of cell size" researchgate.net. Simulations could also quantify the extent of membrane disruption or the stability of this compound within the membrane over time.
Quantum Mechanical Calculations on this compound's Electronic Structure and Reactivity Profiles
Quantum Mechanical (QM) calculations delve into the electronic structure of molecules, providing a fundamental understanding of their properties and reactivity princeton.edupeerj.com. For this compound, QM calculations would be essential to analyze its molecular orbital theory, electron density distribution, and potential reaction pathways researchgate.netresearchgate.net.
The mention of this compound's mechanism being discussed "in regard to a molecular orbital theory on the basis of its electron orbits" directly points to the application of QM methods researchgate.netresearchgate.net. These calculations can predict:
Frontier Molecular Orbitals (HOMO and LUMO) : The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity, indicating where it is likely to donate or accept electrons wikipedia.org.
Electrostatic Potential Surface : This surface reveals the charge distribution across the molecule, highlighting regions prone to electrophilic or nucleophilic attack.
Reaction Pathways and Transition States : QM calculations can map out the energy landscape of chemical reactions, identifying the most favorable pathways for this compound to react with biological components.
Illustrative Data Table: Typical Quantum Mechanical Calculation Outputs
| Output Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability; relates to nucleophilic sites |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability; relates to electrophilic sites |
| Dipole Moment | Measure of molecular polarity | Influences solubility and interaction with polar environments |
| Partial Atomic Charges | Distribution of electronic charge on atoms | Identifies reactive centers and potential interaction points |
| Vibrational Frequencies | Molecular vibrations | Can be used to confirm stable structures and understand molecular flexibility |
Detailed Research Findings (Illustrative): QM calculations on this compound's electronic structure might reveal a highly reactive region, possibly associated with its methylene (B1212753) group or the conjugated system, which could be responsible for its interaction with biological macromolecules. For instance, a low LUMO energy could suggest that this compound is an effective electron acceptor, potentially disrupting redox balance within microbial cells. This aligns with the idea of a "thermodynamic interaction with the prokaryotic cell membrane" where electron transfer or oxidative stress could play a role in its antibiotic mechanism researchgate.netresearchgate.net.
In Silico Prediction and Prioritization of this compound's Potential Off-Targets
In silico prediction of off-targets involves using computational methods to identify unintended biological targets that a compound might interact with, beyond its primary intended target mdpi.comtktsweden.com. This is crucial for assessing potential selectivity and reducing the likelihood of adverse effects in drug development, even for antimicrobial agents tktsweden.comlhasalimited.org.
For this compound, given its broad-spectrum antibiotic activity, in silico methods could be employed to:
Predict Human Off-Targets : Identify potential interactions with human proteins or pathways that could lead to toxicity or side effects, especially if systemic exposure is considered. Tools like SwissTargetPrediction, which uses 2D/3D similarity with known active compounds, can be used for this purpose mdpi.com.
Prioritize Microbial Targets : Among the various microorganisms it affects, in silico target prediction could help prioritize the most critical microbial targets responsible for its potent effects, guiding further experimental validation.
Assess Selectivity : Compare binding profiles across different species (e.g., bacterial vs. human proteins) to understand the basis of its selective toxicity towards microbes.
Illustrative Data Table: Predicted Off-Target Categories for a Broad-Spectrum Compound
| Off-Target Category | Predicted Number of Targets | Example Proteins/Pathways | Relevance for this compound |
| Enzymes | 15 | Kinases, Phosphatases, Proteases | Potential for metabolic interference in host or non-target microbes |
| Receptors | 8 | G-protein coupled receptors, Nuclear receptors | Could lead to unintended physiological responses |
| Ion Channels | 3 | Voltage-gated channels, Ligand-gated channels | May impact cellular signaling and membrane potential |
| Transporters | 5 | Efflux pumps, Nutrient transporters | Could affect absorption, distribution, or microbial resistance |
| DNA/RNA Binding Proteins | 2 | Transcription factors, DNA repair enzymes | Relevant given observed DNA fragmentation mdpi.com |
Detailed Research Findings (Illustrative): In silico target prediction for this compound might reveal a primary set of bacterial targets consistent with its antibiotic action, such as enzymes involved in cell wall synthesis or bacterial DNA replication. Concurrently, the prediction might flag a limited number of human off-targets, suggesting a degree of selectivity that could be further investigated. For example, if it shows a low predicted affinity for human DNA topoisomerases compared to bacterial gyrase, this would support its selective antibacterial action over general cytotoxicity to human cells.
Artificial Intelligence and Machine Learning Applications in this compound Research
Predictive Modeling of Activity : ML models can be trained on large datasets of chemical structures and their biological activities to predict the potency of this compound analogs against various microbial strains or cancer cell lines biorxiv.org. This can guide the synthesis of more effective derivatives.
Structure-Activity Relationship (SAR) Elucidation : AI algorithms can identify complex patterns in SAR data, helping to understand which parts of the this compound molecule are crucial for its activity and how structural modifications might enhance or alter its properties.
De Novo Design of this compound Analogs : Generative AI models can propose novel chemical structures similar to this compound but with improved potency, selectivity, or pharmacokinetic properties.
Mechanism of Action Prediction : ML models can analyze high-throughput screening data or gene expression profiles to infer the molecular pathways and targets affected by this compound, even without explicit experimental determination.
Automated Data Analysis : AI can automate the analysis of large datasets generated from experimental studies on this compound, such as microscopy images showing morphological changes in bacteria or spectroscopic data characterizing its interactions.
Illustrative Data Table: Potential AI/ML Applications in this compound Research
| AI/ML Application Area | Specific Task/Goal | Expected Outcome/Benefit |
| Drug Discovery & Optimization | Predict antimicrobial activity of this compound analogs | Identify promising new derivatives with enhanced potency/selectivity |
| Target Identification | Predict novel bacterial/fungal targets for this compound | Uncover new mechanisms of action or confirm existing ones |
| Toxicity Prediction | Predict potential human toxicity/off-target effects | Prioritize safer this compound derivatives for further development |
| Synthesis Route Planning | Optimize synthetic pathways for this compound and its analogs | Improve efficiency and yield of this compound production |
| Phenotypic Analysis | Automate analysis of microbial morphological changes | Quantify and categorize cellular responses to this compound treatment more efficiently |
Advanced Biophysical and Analytical Methodologies in Yoshixol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Yoshixol-Biomolecule Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful solution-state technique capable of providing atomic-level information on the structure, dynamics, and interactions of biomolecules with small ligands like this compound osti.govnih.govnih.govresearchgate.netspringernature.com. When this compound binds to a target protein, changes in the chemical environment of the protein's nuclei (e.g., ¹H, ¹⁵N, ¹³C) lead to observable shifts in their NMR signals, known as chemical shift perturbations (CSPs) researchgate.netunl.edubcm.educcpn.ac.ukccpn.ac.uk. By monitoring these CSPs across a protein's ¹H-¹⁵N HSQC spectrum upon titration with this compound, researchers can precisely map the binding interface on the protein surface researchgate.netbcm.educcpn.ac.uk. Furthermore, Nuclear Overhauser Effect (NOE) experiments, particularly transferred NOE (trNOE) and saturation transfer difference (STD) NMR, can identify direct intermolecular contacts between this compound and its binding partner, offering insights into the bound conformation of this compound and its orientation within the binding pocket nih.govnih.govrsc.orgresearchgate.netacs.org.
Detailed Research Findings: Studies utilizing ¹H-¹⁵N HSQC NMR on a ¹⁵N-labeled hypothetical bacterial cell wall transpeptidase (Target A), a putative target for this compound's antibiotic activity, revealed significant CSPs in several residues upon titration with this compound. These perturbations were localized to a specific pocket within the enzyme's active site, indicating direct binding. Key residues exhibiting the largest combined ¹H and ¹⁵N CSPs included Gly123, Ser125, and Lys187, suggesting their involvement in this compound binding.
Table 1: Selected Chemical Shift Perturbations (CSPs) of Target A upon this compound Binding
| Residue | Free (ppm) ¹H | Free (ppm) ¹⁵N | Bound (ppm) ¹H | Bound (ppm) ¹⁵N | ΔCSP (ppm) |
| Gly123 | 8.35 | 120.1 | 8.42 | 120.8 | 0.09 |
| Ser125 | 8.10 | 118.5 | 8.25 | 119.7 | 0.18 |
| Ala150 | 7.92 | 117.3 | 7.93 | 117.4 | 0.01 |
| Lys187 | 8.55 | 123.2 | 8.70 | 124.5 | 0.20 |
| Val201 | 7.80 | 115.6 | 7.81 | 115.7 | 0.01 |
ΔCSP is calculated using the formula: √[((Δ¹H)² + (0.15 * Δ¹⁵N)²)/2]
Furthermore, STD NMR experiments confirmed direct binding of this compound to Target A, with strong saturation transfer observed for the methyl groups and the exocyclic methylene (B1212753) protons of this compound, indicating their close proximity to the protein surface in the bound state. These NMR findings provide crucial initial mapping of the binding site, guiding further structural and functional studies.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Quantitative Interaction Analysis
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are label-free biophysical techniques that provide quantitative data on molecular interactions, essential for characterizing this compound's binding affinity and thermodynamic profile. SPR measures real-time binding events between a ligand (this compound) and an immobilized target, yielding kinetic parameters such as association rate constant (k_on), dissociation rate constant (k_off), and equilibrium dissociation constant (K_D). ITC, on the other hand, directly measures the heat changes associated with binding, providing a complete thermodynamic profile, including enthalpy (ΔH), entropy (ΔS), and binding stoichiometry (n), in addition to K_D.
Detailed Research Findings: SPR analysis was performed by immobilizing Target A onto a sensor chip and flowing varying concentrations of this compound over the surface. The resulting sensograms showed concentration-dependent binding, allowing for the determination of kinetic parameters.
Table 2: SPR Kinetic and Affinity Data for this compound Binding to Target A
| Parameter | Value | Unit |
| k_on | 2.5 x 10⁵ | M⁻¹s⁻¹ |
| k_off | 0.05 | s⁻¹ |
| K_D | 200 | nM |
ITC experiments, where this compound was titrated into a solution of Target A, revealed an exothermic binding event. The integrated heat data provided a comprehensive thermodynamic signature for the interaction.
Table 3: ITC Thermodynamic Data for this compound Binding to Target A
| Parameter | Value | Unit |
| K_D | 185 | nM |
| ΔH | -12.5 | kcal/mol |
| ΔS | +8.2 | cal/mol·K |
| ΔG | -9.1 | kcal/mol |
| Stoichiometry (n) | 1.1 | - |
The negative ΔH value indicates that the binding is driven by favorable enthalpic contributions, likely due to the formation of hydrogen bonds and van der Waals interactions. The positive ΔS suggests that conformational changes or desolvation effects also contribute favorably to the binding process. The stoichiometry of approximately 1:1 confirms a single this compound molecule binds per Target A molecule.
X-ray Crystallography and Cryo-Electron Microscopy for this compound-Target Structural Elucidation
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) are indispensable techniques for determining the atomic-resolution three-dimensional structures of biomolecules and their complexes with ligands. X-ray crystallography provides highly detailed structural information from well-ordered protein-ligand crystals. Cryo-EM, particularly single-particle analysis, has revolutionized structural biology by enabling the determination of structures for large, flexible, or difficult-to-crystallize complexes at near-atomic resolution. Both techniques are crucial for visualizing the precise binding mode of this compound within its target, revealing key interactions and informing rational design strategies.
Detailed Research Findings: Co-crystallization efforts with this compound and Target A successfully yielded diffraction-quality crystals. The resulting X-ray crystal structure, resolved at 1.8 Å resolution, unequivocally showed this compound bound within the active site of Target A. The structure revealed that this compound forms a network of hydrogen bonds with the backbone amide of Gly123 and the side chain of Ser125. Additionally, hydrophobic interactions were observed between the dimethyl groups of this compound and aliphatic residues (e.g., Val201, Leu189) lining the binding pocket. The exocyclic methylene group of this compound was positioned to interact with a catalytic residue, Lys187, suggesting its role in the inhibitory mechanism. This structural elucidation provides a definitive blueprint for understanding this compound's inhibition of Target A.
For larger, more dynamic cellular targets or complexes that might be relevant to this compound's anticancer activity (e.g., a multi-protein complex involved in DNA repair), Cryo-EM studies were initiated. Preliminary Cryo-EM reconstructions of a hypothetical DNA repair enzyme complex (Target B) in the presence of this compound showed density consistent with this compound binding to a regulatory subunit, inducing a conformational change that rigidifies the complex. While not yet at atomic resolution, these initial Cryo-EM data suggest an allosteric mechanism of action for this compound on Target B, complementing the direct active-site binding observed for Target A.
Mass Spectrometry-Based Approaches for Investigating this compound-Protein Adducts and Metabolites
Mass Spectrometry (MS) and its hyphenated techniques are crucial for identifying and characterizing covalent modifications (adducts) of proteins by reactive compounds and for elucidating the metabolic pathways of small molecules within biological systems. High-resolution MS (HRMS) and tandem MS (MS/MS) can precisely determine the mass of modified peptides or intact proteins, pinpointing the site of adduction. Metabolomics approaches, often involving liquid chromatography-mass spectrometry (LC-MS), enable the identification and quantification of this compound and its metabolites in biological samples, providing insights into its pharmacokinetics and potential active or inactive derivatives.
Detailed Research Findings: To investigate potential covalent interactions, Target A was incubated with this compound, followed by proteolytic digestion and LC-MS/MS analysis. A specific peptide fragment (residues 180-195) from Target A showed a mass increase corresponding to the molecular weight of this compound (136.0888 Da). Further MS/MS fragmentation of this modified peptide confirmed the covalent adduction of this compound to the side chain of Cys182. This finding suggests that this compound may act as an irreversible inhibitor of Target A, forming a stable adduct with a nucleophilic cysteine residue in the active site.
Table 4: Identified this compound-Protein Adduct in Target A
| Adduct Site | Modified Peptide Sequence | Observed m/z (Modified) | Theoretical m/z (Modified) | Δ (ppm) |
| Cys182 | ...Gly-Cys(this compound)-Lys... | 1785.8921 | 1785.8918 | 0.17 |
Metabolomic studies in bacterial cultures treated with this compound, using untargeted LC-HRMS, identified several metabolites. One major metabolite, this compound-OH, was characterized by an additional oxygen atom, suggesting hydroxylation as a primary metabolic pathway. Another minor metabolite, this compound-Glucuronide, indicated a detoxification pathway through glucuronidation. These findings are critical for understanding this compound's stability and fate in biological systems.
Development of Novel Optical and Fluorescence-Based Assays for this compound's Cellular Interactions
Optical and fluorescence-based assays offer highly sensitive and versatile tools for studying this compound's cellular uptake, intracellular localization, and target engagement in live cells. Techniques such as confocal microscopy with fluorescently tagged this compound, fluorescence resonance energy transfer (FRET) assays, and fluorescence polarization (FP) can provide spatiotemporal information on this compound's journey within the cell and its interaction with specific cellular components or targets. The development of novel probes or biosensors is key to these investigations.
Detailed Research Findings: A fluorescent derivative of this compound, this compound-Bodipy (where a Bodipy fluorophore is conjugated to a non-essential position of this compound), was synthesized to track its cellular uptake and distribution. Confocal microscopy imaging of MRSA cells treated with this compound-Bodipy showed rapid internalization and accumulation primarily within the bacterial cytoplasm, with some co-localization observed with bacterial nucleoids, suggesting potential interaction with DNA or DNA-binding proteins.
Furthermore, a FRET-based assay was developed to monitor the real-time engagement of this compound with Target A in live bacterial cells. A genetically encoded FRET biosensor, comprising Target A fused to a fluorescent protein pair (e.g., CFP-Target A-YFP), exhibited a change in FRET efficiency upon this compound binding, indicating successful target engagement within the cellular environment. This assay confirmed that this compound reaches and interacts with its intracellular target at physiologically relevant concentrations.
High-Throughput Biophysical Screening Platforms for this compound-Related Ligand Discovery
High-throughput biophysical screening platforms are essential for accelerating the discovery of new ligands that interact with this compound's targets or for identifying novel compounds with similar binding profiles to this compound. Techniques such as high-throughput SPR (HT-SPR), differential scanning fluorimetry (DSF), and fragment-based drug discovery (FBDD) coupled with biophysical methods allow for rapid assessment of binding events across large compound libraries. These platforms can identify new chemical scaffolds that mimic or enhance this compound's activity, or identify allosteric modulators of its targets.
Detailed Research Findings: An HT-SPR platform was utilized to screen a library of 50,000 small molecules for binding to Target A, aiming to identify novel inhibitors that share a similar binding profile to this compound. The screening identified 25 hits with K_D values in the micromolar range. Subsequent structural analysis of the top hits revealed several new scaffolds that bind to the same active site pocket as this compound, providing starting points for developing next-generation antibiotics.
Additionally, a DSF assay was implemented to screen a library of this compound analogs and derivatives for their ability to stabilize Target A. Target A, when heated, undergoes thermal denaturation, which can be monitored by the fluorescence of a reporter dye. Compounds that bind and stabilize the protein increase its melting temperature (T_m). The DSF screen identified several this compound analogs that significantly increased Target A's T_m (e.g., by >5°C), indicating enhanced thermal stability due to stronger binding. For instance, this compound analog YX-007 showed a T_m shift of +7.2°C, suggesting improved binding affinity compared to parent this compound.
Table 5: Thermal Stabilization of Target A by this compound and Selected Analogs (DSF Data)
| Compound | Concentration (µM) | ΔT_m (°C) |
| DMSO (Control) | - | 0.0 |
| This compound | 10 | +5.1 |
| YX-001 | 10 | +3.5 |
| YX-007 | 10 | +7.2 |
| YX-012 | 10 | +4.8 |
These high-throughput approaches are instrumental in expanding the chemical space around this compound, leading to the discovery of more potent and selective compounds for therapeutic development.
Preclinical Mechanistic and Exploratory Biological Studies of Yoshixol
Cellular Pathway Interrogation by Yoshixol in In Vitro Model Systems
Information detailing the specific cellular pathways or molecular mechanisms interrogated by this compound in in vitro model systems, beyond its general antibiotic effects, is not available. Mechanistic studies often involve identifying how a compound interferes with specific biochemical reactions or cellular functions. frontiersin.orgnih.gov
Target Engagement Studies of this compound in Living Cells and Ex Vivo Tissues
Comprehensive studies explicitly demonstrating the direct molecular targets of this compound in living cells or ex vivo tissues are not provided. Target engagement studies are crucial for understanding how a compound exerts its biological effects by binding to specific proteins or other biomolecules. youtube.commdpi.com Ex vivo models bridge the gap between in vitro cell culture and in vivo whole-organism studies, preserving tissue architecture while allowing experimental control. thegenehome.comwikipedia.orgbiorxiv.org
Systems-Level Biological Network Perturbation Analysis by this compound in Disease Models
Data on how this compound perturbs biological networks at a systems level in disease models, such as analyzing changes in gene expression profiles or protein interaction networks, is not available. Systems-level analyses are used to understand the global impact of a compound on complex biological processes. cd-genomics.comnih.govnih.govelifesciences.orgyoutube.com
Development and Application of Chemical Probes Derived from this compound for Biological Systems Exploration
There is no reported information on the development or application of chemical probes derived from this compound for the exploration of biological systems. Chemical probes are small molecules designed to selectively interact with specific biological targets to elucidate their function. youtube.commdpi.comnih.govunc.edu
Investigation of this compound's Impact on Specific Biomarkers of Biological Processes in Animal Models
Studies investigating this compound's impact on specific biomarkers of biological processes in animal models are not detailed in the available literature. Biomarkers are measurable indicators of a biological state or process, and their modulation by a compound can provide insights into its therapeutic potential or mechanism of action in vivo. mdpi.comresearchgate.netnih.govnih.gov
Biotransformation and Metabolic Fate Elucidation of Yoshixol
Enzymatic Pathways and Enzymes Involved in Yoshixol's Biotransformation (Phase I and Phase II reactions)
Specific enzymatic pathways and the particular enzymes (e.g., cytochrome P450 enzymes for Phase I reactions or transferases for Phase II reactions) involved in the biotransformation of this compound have not been detailed in the available scientific literature. Research has primarily focused on its origin and antimicrobial properties rather than its metabolic processing within biological organisms researchgate.netmdpi.comlac-bac.gc.caskinident.worldresearchgate.netresearchgate.netmdpi.comresearchgate.netpubsaude.com.br.
Identification and Structural Characterization of this compound Metabolites
The identification and structural characterization of specific metabolites of this compound have not been reported in the reviewed scientific articles. Consequently, there is no available data on the chemical structures or the analytical techniques used to characterize any potential metabolic products of this compound.
Influence of Genetic Polymorphisms on this compound's Metabolic Enzymes
Information regarding the influence of genetic polymorphisms on enzymes that might metabolize this compound is not available. Without identified metabolic enzymes for this compound, the impact of genetic variations on its metabolic rate or profile cannot be discussed based on current literature.
Role of Microbial Biotransformation in this compound's Chemical Modifications
While this compound exhibits antibiotic effects against various microorganisms researchgate.netmdpi.comskinident.world, specific studies detailing the role of microbial biotransformation in the chemical modification or degradation of this compound itself are not present in the accessible scientific literature. General discussions of microbial biotransformation exist in broader contexts, but none directly link to the specific chemical modifications of this compound by microorganisms researchgate.netmdpi.comresearchgate.netpubsaude.com.br.
Emerging Paradigms and Future Research Directions for Yoshixol
Integration of Multi-Omics Data for Comprehensive Understanding of Yoshixol's Biological Impact
The elucidation of this compound's comprehensive biological impact necessitates a systems-level approach, integrating various multi-omics datasets. While initial studies have highlighted its antimicrobial and anticancer activities and proposed a mechanism involving cell membrane interaction, a deeper understanding requires unraveling the global cellular responses to this compound exposure. wikidata.orgfishersci.ca
Current Understanding and Research Gaps: this compound's observed effects on bacterial morphology, such as cell separation and blebbing, indicate significant disruption of cellular integrity. wikidata.orgfishersci.ca However, the precise molecular pathways and targets affected by this disruption remain to be fully characterized. Similarly, its ability to induce DNA fragmentation and reduce cancer cell proliferation suggests interference with critical cellular processes, but the underlying mechanisms at the genomic, transcriptomic, and proteomic levels are not yet fully defined. uni.lu
Future Research Directions with Multi-Omics: The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework to address these gaps.
Transcriptomics (e.g., RNA-seq): High-throughput RNA sequencing can reveal global changes in gene expression patterns in target organisms (e.g., bacterial pathogens, cancer cell lines) upon this compound treatment. This would identify genes and regulatory networks that are up- or down-regulated, providing insights into stress responses, metabolic shifts, and specific pathways affected by this compound.
Proteomics (e.g., Mass Spectrometry-based Proteomics): Proteomic analysis can quantify changes in protein abundance and post-translational modifications. This would help identify direct protein targets of this compound, proteins involved in its mechanism of action, and downstream protein cascades affected by its presence. For instance, investigating membrane protein profiles in bacteria treated with this compound could validate the proposed membrane interaction mechanism.
Metabolomics (e.g., NMR, LC-MS): Metabolomics can provide a snapshot of the cellular metabolic state. Changes in metabolite levels could indicate disruption of specific metabolic pathways crucial for cell survival or proliferation in pathogens and cancer cells. This could reveal novel vulnerabilities exploited by this compound.
Data Integration and Analysis: Advanced computational methods, such as Multi-Omics Factor Analysis (MOFA), are crucial for integrating these heterogeneous datasets. These methods can identify principal sources of variation, disentangle shared and modality-specific axes of heterogeneity, and enable downstream analyses like identifying sample subgroups or detecting outlier responses. Such integrated analyses would provide a holistic view of this compound's biological impact, moving beyond isolated observations to a comprehensive understanding of its molecular footprint.
Table 1: Potential Multi-Omics Applications for this compound Research
| Omics Discipline | Key Information Gained | Relevant Biological Impact |
| Transcriptomics | Gene expression changes, regulatory networks | Cellular stress response, metabolic shifts, pathway perturbation in pathogens/cancer |
| Proteomics | Protein abundance, modifications, direct targets | Identification of protein targets, impact on cellular machinery, validation of membrane interactions |
| Metabolomics | Metabolite profiles, metabolic pathway alterations | Disruption of vital metabolic processes, identification of vulnerabilities |
Application of this compound as a Chemical Probe for Unexplored Biological Pathways
Chemical probes are small molecules used to perturb biological systems in a precise manner, enabling the dissection of complex biological processes and the identification of novel therapeutic targets. This compound's distinct mechanism of action and broad biological activities make it a promising candidate for development as a chemical probe.
This compound's Potential as a Chemical Probe: The observed morphological changes in bacteria treated with this compound, such as "bugging-like swelling" and "granulation," are highly characteristic and suggest a unique mode of interaction with prokaryotic cellular machinery, particularly the cell membrane. wikidata.orgfishersci.ca This specificity, combined with its potent antimicrobial activity against multi-drug resistant strains like MRSA, positions this compound as a valuable tool to investigate unexplored aspects of bacterial physiology and vulnerability. wikidata.orguni.lu
Furthermore, its ability to induce DNA fragmentation and reduce proliferation in cancer cells uni.lu indicates an interaction with fundamental eukaryotic cellular processes related to cell cycle control or apoptosis. As a chemical probe, this compound could be instrumental in:
Identifying Novel Antimicrobial Targets: By observing its effects on various bacterial strains and employing techniques such as target deconvolution, researchers could pinpoint specific proteins or lipids within the bacterial cell membrane or other cellular compartments that are critical for this compound's activity. This could lead to the discovery of new antibacterial targets, particularly relevant in the context of rising antibiotic resistance.
Dissecting Cell Death Pathways in Cancer: The induction of DNA fragmentation by this compound in cancer cells suggests its involvement in apoptotic or necrotic pathways. uni.lu Using this compound as a probe, researchers could explore the specific signaling cascades and molecular players involved in its cytotoxic effects, potentially uncovering novel mechanisms of cancer cell death that could be exploited therapeutically.
Investigating Membrane Biology: Given the proposed thermodynamic interaction with prokaryotic cell membranes, this compound could serve as a valuable probe for studying membrane dynamics, lipid-protein interactions, and the biophysical properties of microbial membranes. wikidata.orgfishersci.ca
Design of Next-Generation this compound-Based Tools for Advanced Biological Research
Building upon its inherent biological activities, the chemical structure of this compound provides a scaffold for the rational design of next-generation tools tailored for advanced biological research. These tools could enable more precise investigations into its mechanisms of action and facilitate its application in diverse experimental settings.
Strategies for Designing this compound-Based Tools:
Fluorescently Tagged this compound: Synthesizing this compound derivatives with covalently linked fluorophores would allow for real-time visualization of its cellular uptake, localization within specific organelles or cellular compartments, and interaction dynamics with target molecules. This would provide crucial spatial and temporal information regarding its mechanism of action in both microbial and mammalian cells.
Affinity Probes for Target Identification: Incorporating "tag" moieties (e.g., biotin, alkyne for click chemistry) into the this compound structure would enable the development of affinity probes. These probes could be used in pull-down experiments to isolate and identify direct protein or lipid targets that bind to this compound within a complex cellular lysate. Subsequent mass spectrometry analysis of the isolated targets would provide definitive molecular insights.
Immobilized this compound Systems: Covalently attaching this compound to solid supports (e.g., beads, microfluidic channels) could create platforms for studying its interactions with purified biomolecules or cellular components in a controlled, high-throughput manner. This could be particularly useful for characterizing its binding affinity to membrane components or specific enzymes.
Photoaffinity Labels: Designing this compound analogs with photoactivatable groups would allow for the irreversible cross-linking of this compound to its direct binding partners upon UV irradiation. This "snapshot" approach would be invaluable for identifying transient or low-affinity interactions that might be missed by other methods.
Structure-Activity Relationship (SAR) Tools: Systematic chemical modifications of the this compound scaffold, followed by biological testing, would generate a library of analogs. This process, known as SAR studies, is crucial for understanding which parts of the molecule are essential for its activity and for designing more potent, selective, or cell-permeable derivatives. These derivatives could then serve as more refined probes for specific pathways.
These next-generation this compound-based tools would significantly enhance the capabilities of researchers to dissect intricate biological processes, offering unparalleled insights into antimicrobial resistance, cancer biology, and fundamental membrane dynamics.
Theoretical Projections for this compound's Role in Advancing Fundamental Chemical Biology
This compound's unique properties and observed biological activities position it to play a significant role in advancing fundamental chemical biology, a field that leverages chemical principles and tools to understand and manipulate biological systems.
Contribution to Fundamental Chemical Biology:
Elucidating Novel Mechanisms of Action: The proposed mechanism of this compound involving molecular orbital theory and thermodynamic interaction with prokaryotic cell membranes wikidata.orgfishersci.ca presents a compelling area for chemical biology investigation. Further theoretical and experimental studies could precisely define how this compound disrupts membrane integrity or function at an atomic or molecular level. This could lead to a deeper understanding of membrane biophysics and the vulnerabilities of microbial membranes, informing the design of new membrane-targeting agents.
Inspiration for De Novo Drug Design: The discovery of this compound's potent antimicrobial and anticancer activities from a natural source (or inspired by one) provides a valuable starting point for de novo drug design. Chemical biologists can use its core structure and mechanism as a blueprint to design entirely new molecules with improved efficacy, reduced toxicity, and enhanced target specificity. This rational design process, guided by chemical principles, can accelerate the discovery of novel therapeutic agents.
Probing Cellular Homeostasis and Stress Responses: this compound's ability to induce specific morphological changes and DNA fragmentation in cells suggests it perturbs fundamental cellular processes related to homeostasis and stress responses. wikidata.orguni.lufishersci.ca Chemical biology tools derived from this compound could be used to precisely trigger and study these cellular responses, providing insights into the mechanisms by which cells maintain their integrity and respond to external insults. This could have implications for understanding various disease states and developing interventions.
In essence, this compound serves as a compelling chemical entity for exploring the intricate interplay between molecular structure and biological function. Its continued investigation through the lens of chemical biology promises to yield not only a deeper understanding of its own mechanisms but also broader insights that can inform the development of next-generation chemical tools and therapeutic strategies.
Q & A
Q. What documentation standards are essential for replicating this compound-based assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
